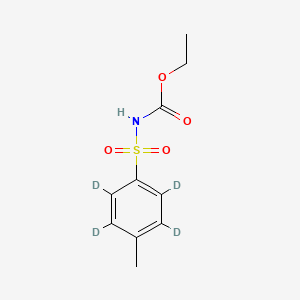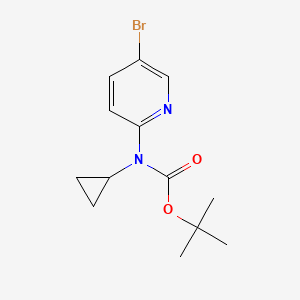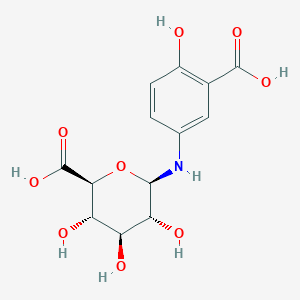
4-Hydroxy-4-(phenylmethoxymethyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-(phenylmethoxymethyl)cyclohexan-1-one is an organic compound with the molecular formula C13H16O3 This compound is characterized by a cyclohexanone ring substituted with a hydroxy group and a phenylmethoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(phenylmethoxymethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with benzyl alcohol in the presence of a suitable catalyst. One common method is the acid-catalyzed aldol condensation reaction, where cyclohexanone reacts with benzyl alcohol under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor containing the catalyst. This method ensures high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4-(phenylmethoxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenylmethoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-4-(phenylmethoxymethyl)cyclohexan-1-one or 4-carboxy-4-(phenylmethoxymethyl)cyclohexan-1-one.
Reduction: Formation of 4-hydroxy-4-(phenylmethoxymethyl)cyclohexanol.
Substitution: Formation of derivatives with different functional groups replacing the phenylmethoxymethyl group.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-(phenylmethoxymethyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-(phenylmethoxymethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylmethoxymethyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-4-phenylcyclohexan-1-one
- 4-Hydroxy-4-(pyridin-3-yl)cyclohexan-1-one
- 4-Hydroxy-4-(p-tolyl)cyclohexan-1-one
- 4-Hydroxy-4-(pyridin-2-yl)cyclohexan-1-one
Uniqueness
4-Hydroxy-4-(phenylmethoxymethyl)cyclohexan-1-one is unique due to the presence of the phenylmethoxymethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and ability to interact with specific molecular targets, making it a valuable intermediate in various chemical and pharmaceutical applications .
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
4-hydroxy-4-(phenylmethoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18O3/c15-13-6-8-14(16,9-7-13)11-17-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2 |
Clave InChI |
ZCGXUQGKKLQFCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1=O)(COCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


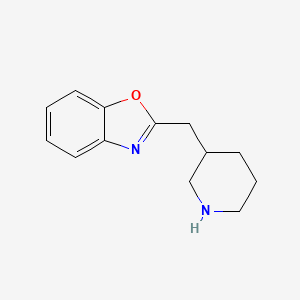
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
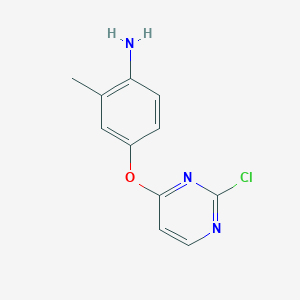
![2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid](/img/structure/B13864979.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13864986.png)
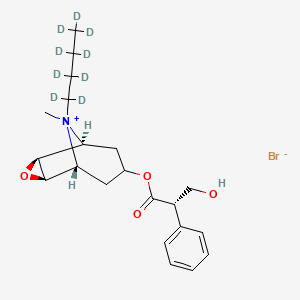
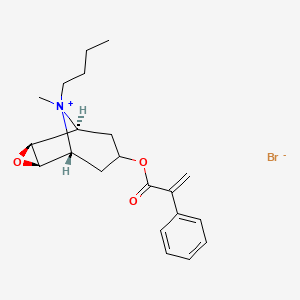
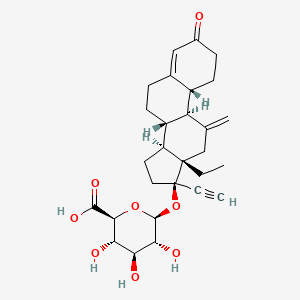
![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)
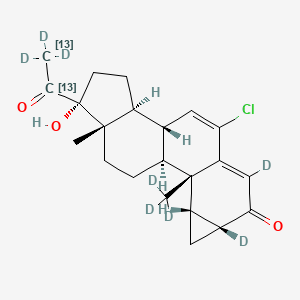
![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
